molecular formula C24H18BrClN2O3S B11515299 (5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11515299
M. Wt: 529.8 g/mol
InChI Key: NXQWSBOODUJLAJ-FYJGNVAPSA-N
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Description

(2Z,5E)-5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and various substituents such as bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde with 2-phenylthiosemicarbazide under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the final thiazolidinone product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

(2Z,5E)-5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2Z,5E)-5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives that have similar structures but different substituents. Examples include:

Uniqueness

The uniqueness of (2Z,5E)-5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of bromine, chlorine, and methoxy groups, along with the thiazolidinone ring, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C24H18BrClN2O3S

Molecular Weight

529.8 g/mol

IUPAC Name

(5E)-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18BrClN2O3S/c1-30-20-12-15(11-18(25)22(20)31-14-16-7-5-6-10-19(16)26)13-21-23(29)28-24(32-21)27-17-8-3-2-4-9-17/h2-13H,14H2,1H3,(H,27,28,29)/b21-13+

InChI Key

NXQWSBOODUJLAJ-FYJGNVAPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)Br)OCC4=CC=CC=C4Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)Br)OCC4=CC=CC=C4Cl

Origin of Product

United States

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